4-Methyl-4,7-diazaspiro[2.5]octane
Description
4-Methyl-4,7-diazaspiro[2.5]octane is a bicyclic organic compound featuring a spirocyclic structure with two nitrogen atoms at positions 4 and 7. The methyl group at position 4 distinguishes it from other diazaspiro derivatives. This compound is widely utilized in medicinal chemistry as a rigid scaffold to modulate pharmacokinetic properties, enhance target binding, or improve metabolic stability. Its hydrochloride salt form (this compound dihydrochloride) is commonly employed in research due to enhanced aqueous solubility (Molecular weight: 167.168; purity >98%) .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-4-8-6-7(9)2-3-7/h8H,2-6H2,1H3 |
InChI Key |
LLRVPJUCDHSVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC12CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations and Substituent Effects
The biological and physicochemical properties of diazaspiro compounds are heavily influenced by substituents on the spiro ring. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The hydrochloride salt forms (e.g., this compound dihydrochloride) exhibit superior aqueous solubility compared to neutral forms, critical for in vivo applications .
- Lipophilicity : Benzyl and phenyl substituents increase logP values, enhancing membrane permeability but reducing solubility .
- Stability : Boc-protected derivatives (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) are stable under basic conditions, enabling controlled deprotection in synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Starting from 4-Methoxybenzyl Derivatives
A widely cited method begins with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives. The synthesis proceeds through four stages:
-
Substitution : Reacting the starting material with glycine methyl ester hydrochloride in acetonitrile using potassium carbonate as a base.
-
Protection : Introducing a benzyl group via benzyl bromide in ethanol.
-
Deprotection : Removing the 4-methoxybenzyl group using trifluoroacetic acid.
-
Reduction : Sodium borohydride reduces intermediates to yield the final spirocyclic product.
Key Data :
1-Aminocyclopropane Carboxylate-Based Synthesis
An alternative route employs 1-aminocyclopropane carboxylate as the precursor:
-
Esterification : Diethyl malonate reacts with 1,2-dibromoethane to form cyclopropane dicarboxylate.
-
Hydrolysis : Selective hydrolysis using potassium hydroxide yields monoethyl 1,1-cyclopropanedicarboxylate.
-
Cyclization : Treatment with tert-butoxycarbonyl (Boc) anhydride forms the spirocyclic core.
-
Methylation : Methylation at the 4-position is achieved using methyl iodide or dimethyl sulfate.
Key Data :
Protective Group Strategies for Functionalization
Benzyl Protection and Reductive Amination
A scalable industrial method involves:
-
Benzyl Protection : Reacting 4,7-diazaspiro[2.5]octane with benzyl chloride in toluene.
-
Methylation : Methyl chloroformate introduces the methyl group at the 4-position.
-
Deprotection : Catalytic hydrogenation (10% Pd/C) removes the benzyl group.
Example :
-
Methyl chloroformate (26 g), 7-benzyl-4,7-diazaspiro[2.5]octane (40 g), and sodium carbonate (42 g) in toluene yield 4-methyl-4,7-diazaspiro[2.5]octane at 106–110°C.
Key Data :
Formic Acid-Mediated N-Formylation
This method avoids harsh reagents:
-
N-Formylation : 7-Benzyl-4,7-diazaspiro[2.5]octane reacts with formic acid in toluene under reflux.
-
Hydrogenation : Palladium-catalyzed hydrogenation cleaves the benzyl group.
Key Data :
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Industrial-Scale Optimization
Solvent and Base Selection
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-4,7-diazaspiro[2.5]octane derivatives?
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., spirocyclic CH2 groups at δ ~1.2–1.8 ppm) and carbon backbone .
- HRMS (ESI) : Validates molecular weight (e.g., C13H20Cl2N2: [M+H]+ calc. 275.22, found 275.21) .
- FTIR : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amine salts) .
- Chiral HPLC : Measures enantiomeric excess (e.g., 95% ee using Chiralpak AD-H column) .
Advanced Research Questions
Q. How can enantioselectivity be controlled in synthesizing this compound derivatives?
Methodological Answer:
- Chiral catalysts : Ir complexes with phosphine ligands induce asymmetric induction. Ligand screening (e.g., Josiphos) optimizes ee .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing selectivity .
- Temperature modulation : Lower temps (e.g., 50°C vs. 70°C) may reduce racemization but slow kinetics .
Q. What methodologies address regioselectivity challenges in functionalizing the spirocyclic core?
Methodological Answer:
- Directed C-H activation : Use of directing groups (e.g., Boc-protected amines) guides functionalization to specific positions .
- Steric control : Bulky substituents (e.g., tert-butyl) block undesired sites. Example: 4-Boc-4,7-diazaspiro[2.5]octane selectively reacts at the less hindered nitrogen .
- Transition metal catalysis : Pd or Ir mediates cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
Q. How does the spirocyclic structure influence physicochemical properties and biological activity?
Methodological Answer:
- Conformational rigidity : Restricts rotational freedom, enhancing binding affinity to targets (e.g., kinase inhibitors) .
- Solubility/stability : Dihydrochloride salts (e.g., this compound·2HCl) improve crystallinity and aqueous solubility .
- Case Study : In BMPR2 kinase inhibitors, the spirocyclic core improves selectivity by fitting the ATP-binding pocket .
Q. How are salt forms (e.g., dihydrochloride) utilized in purification and formulation?
Methodological Answer:
- Salt formation : Treating freebase with HCl in EtOH yields dihydrochloride, enhancing stability. Example: 97% purity after recrystallization .
- Analytical validation : Ion chromatography confirms Cl⁻ stoichiometry; XRD assesses crystal packing .
Data Contradictions and Resolution
Q. Why do synthetic yields vary across methods (e.g., 62% vs. 98%)?
Methodological Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
